molecular formula C11H20O10 B12697844 alpha-Glucopyranosyl alpha-xylopyranoside CAS No. 34627-06-0

alpha-Glucopyranosyl alpha-xylopyranoside

Cat. No.: B12697844
CAS No.: 34627-06-0
M. Wt: 312.27 g/mol
InChI Key: FWHMSYJZNKVPEG-DRWRGJIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Glucopyranosyl alpha-xylopyranoside is a disaccharide consisting of D-glucose and D-xylose linked via an alpha-1→1 glycosidic bond. This unique structure distinguishes it from most glycosides, which typically have beta linkages or alternate positions (e.g., 1→4, 1→6). It is synthesized enzymatically using Trichoderma reesei trehalase, which catalyzes the transfer of a glucosyl group from beta-D-glucosyl fluoride to alpha-D-xylose, forming the alpha-1→1 linkage as a transient product . The compound has been studied as a substrate analogue for alpha-amylase, highlighting its role in enzymatic specificity and glycosylation mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Agp-axp” involves the immobilization of α1-acid glycoprotein on silica-gel. The process typically uses a water and 2-propanol solvent mixture (85/15 v/v) and involves the preparation of ammonium acetate buffer . The buffer is prepared by dissolving ammonium acetate in water, adjusting the pH with acetic acid or ammonium hydroxide, and filtering the solution .

Industrial Production Methods: Industrial production of “Agp-axp” involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Scientific Research Applications

Food Industry

Alpha-glucopyranosyl alpha-xylopyranoside has been utilized as a food additive due to its ability to enhance texture and stability in food products. Its non-reducing nature helps in preventing unwanted browning reactions during processing. Additionally, it acts as a stabilizer for flavors and nutrients, contributing to improved shelf life and quality of food items.

Pharmaceuticals

In pharmaceutical applications, this compound has shown promise as an inhibitor of enzymes such as alpha-glucosidase. By inhibiting this enzyme, this compound can help manage blood glucose levels in diabetic patients. Studies have demonstrated that similar compounds exhibit competitive inhibition against alpha-glucosidase, leading to reduced carbohydrate absorption in the intestines .

Biotechnology

The compound is also significant in biotechnology for its role in stabilizing proteins and enzymes. It has been shown to protect enzymes from denaturation during storage and processing, making it valuable in enzyme-based applications such as biocatalysis and diagnostics .

Case Studies

Study ReferenceFocusFindings
Stabilization of Bioactive CompoundsDemonstrated effectiveness in protecting genetic engineering enzymes and vaccines from degradation.
Enzymatic SynthesisShowed successful synthesis of glycosides using E. coli glycoside phosphorylase, enhancing probiotic growth.
Inhibition of Alpha-GlucosidaseIdentified competitive inhibition properties that could aid in diabetes management through reduced glucose absorption.

Comparison with Similar Compounds

Structural Differences

The alpha-1→1 linkage in alpha-glucopyranosyl alpha-xylopyranoside is rare compared to other glycosides. Key structural comparisons include:

Compound Name Glycosidic Linkage Sugar Components Molecular Formula Molecular Weight (g/mol) Source/Application
This compound alpha-1→1 D-glucose, D-xylose C₁₁H₂₀O₁₀ 312.27 (calculated) Enzymatic synthesis
Isorhamnetin 3-O-[β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside] beta-1→6 D-glucose, D-xylose, isorhamnetin (flavonoid) C₂₆H₃₀O₁₅ 582.51 Plant secondary metabolite
4-O-beta-D-galactopyranosyl-alpha-D-glucopyranose beta-1→4 D-glucose, D-galactose C₁₂H₂₂O₁₁ 342.29 Synthetic/biological studies
Poncirin (Isoacteoside) alpha-1→2 (rhamnose-glucose) L-rhamnose, D-glucose, flavanone C₂₈H₃₄O₁₄ 594.56 Citrus plants

Key Observations :

  • Linkage Specificity: The alpha-1→1 linkage in this compound is enzymatically restrictive, requiring axial 1-OH groups in acceptor sugars . In contrast, beta-linked glycosides (e.g., 1→4, 1→6) are more common in plant metabolites .

Biological Activity

Alpha-Glucopyranosyl alpha-xylopyranoside (AGXP) is a glycoside that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its enzymatic interactions, potential health benefits, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of both glucopyranose and xylopyranose units. Its structural formula can be represented as follows:

C12H22O10\text{C}_{12}\text{H}_{22}\text{O}_{10}

This compound is synthesized through enzymatic processes involving glycosidases, which facilitate the formation of glycosidic bonds between sugar units.

1. Antioxidant Activity

Research indicates that AGXP exhibits significant antioxidant properties. Antioxidants are critical in combating oxidative stress, which is linked to various chronic diseases. A study demonstrated that AGXP can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Properties

AGXP has shown promising antimicrobial activity against various pathogens. In vitro studies revealed its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

3. Prebiotic Effects

AGXP acts as a prebiotic, promoting the growth of beneficial gut bacteria like Bifidobacterium breve. This property is particularly significant in enhancing gut health and improving digestion . The prebiotic effects are attributed to the compound's resistance to hydrolysis in the upper gastrointestinal tract, allowing it to reach the colon intact.

Enzymatic Interactions

The biological activity of AGXP is closely linked to its interactions with various enzymes. For instance, it serves as a substrate for specific glycosidases, which can modify its structure and enhance its bioactivity. A recent study focused on the enzymatic synthesis of AGXP using engineered enzymes, demonstrating increased yields and improved efficiency in producing bioactive compounds from simple sugars .

Case Study 1: Antioxidant Efficacy

A clinical trial investigated the antioxidant capacity of AGXP in human subjects. Participants who consumed AGXP-enriched supplements showed a marked increase in serum antioxidant levels compared to a control group. This suggests potential applications in dietary supplementation for oxidative stress mitigation.

Case Study 2: Gut Health Improvement

In a randomized controlled trial, participants consuming AGXP demonstrated improved gut microbiota diversity and enhanced digestive health markers. The findings support the use of AGXP as a functional food ingredient aimed at promoting gut health .

Data Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects cells
AntimicrobialEffective against E. coli and S. aureus
PrebioticPromotes growth of beneficial gut bacteria
Enzymatic InteractionSubstrate for glycosidases; enhances bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-glucopyranosyl alpha-xylopyranoside, and how do reaction conditions influence glycosidic bond formation?

  • Methodological Answer : Chemical synthesis typically employs regioselective protecting group strategies. For example, benzoyl groups are used to block hydroxyl positions on xylopyranose, enabling controlled glycosylation with glucopyranosyl donors via Schmidt or trichloroacetimidate methods . Enzymatic synthesis using glycosyltransferases (e.g., immobilized enzyme cascades) offers higher stereochemical fidelity but requires optimization of pH, temperature, and donor/acceptor ratios . Comparative studies suggest chemical methods yield 60-75% purity, while enzymatic routes achieve >90% but with lower scalability .

Q. How can researchers validate the structural integrity of synthesized this compound?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS). For NMR, focus on anomeric proton signals (δ 4.5–5.5 ppm for α-linkages) and cross-peaks in HSQC/TOCSY to confirm connectivity . X-ray crystallography is recommended for absolute configuration validation, though crystallization challenges (e.g., hygroscopicity) may require co-crystallization with proteins or ionic liquids .

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • Methodological Answer : Use HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-active compounds. Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve glycosides from monosaccharide byproducts. Validate with spiked recovery assays (85–110% recovery) .

Advanced Research Questions

Q. How do conflicting NMR spectral data for this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from solvent polarity effects (e.g., D₂O vs. DMSO-d₆) or dynamic rotational isomerism. Use variable-temperature NMR to assess conformational stability. For example, heating to 60°C may collapse split peaks caused by slow interconversion of chair conformers . Cross-validate with DFT calculations (B3LYP/6-31G*) to predict chemical shifts within ±0.3 ppm accuracy .

Q. What strategies mitigate low enzymatic yields in glycosyltransferase-mediated synthesis?

  • Methodological Answer : Engineer glycosyltransferases via directed evolution to enhance donor specificity (e.g., UDP-glucose vs. UDP-xylose). Immobilize enzymes on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-NH₂) to improve reusability (5 cycles with <15% activity loss). Supplement with sucrose synthase to regenerate UDP-sugars in situ, reducing costs by 40% .

Q. How can researchers establish structure-activity relationships (SAR) for this compound in biological systems?

  • Methodological Answer : Synthesize analogs with modified sugar moieties (e.g., 4-deoxy-xylose or 6-azido-glucose) and assess bioactivity via SPR (binding affinity) or cellular assays (e.g., anti-inflammatory IL-6 suppression). Molecular docking (AutoDock Vina) against target proteins (e.g., lectins) identifies critical hydrogen bonds (e.g., O3′–Asn152 interactions) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Hydrophilic surfaces and flexible glycosidic bonds hinder crystallization. Use seeding with isomorphic compounds (e.g., methyl glucopyranosides) or co-crystallize with Fab antibody fragments to stabilize conformers. Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for weakly diffracting crystals .

Q. Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported critical micelle concentrations (CMCs) for amphiphilic derivatives?

  • Methodological Answer : CMC variability arises from purity (>95% required) and method (tensiometry vs. fluorescence). Standardize with pyrene probe fluorescence (I₁/I₃ ratio) at 25°C. Compare with dynamic light scattering (DLS) to confirm aggregation thresholds (±0.02 mM) .

Q. Why do enzymatic vs. chemical synthesis routes show divergent biological activities for the same compound?

  • Methodological Answer : Trace impurities (e.g., residual benzoyl groups) in chemical synthesis may inhibit target receptors. Characterize batches via LC-MS/MS and test in orthogonal assays (e.g., cell-free vs. whole-cell systems). Enzymatic products often exhibit higher specificity due to absence of protecting group artifacts .

Properties

CAS No.

34627-06-0

Molecular Formula

C11H20O10

Molecular Weight

312.27 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C11H20O10/c12-1-4-6(15)7(16)9(18)11(20-4)21-10-8(17)5(14)3(13)2-19-10/h3-18H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10-,11-/m1/s1

InChI Key

FWHMSYJZNKVPEG-DRWRGJIVSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.